molecular formula C21H17Cl3O3S B2812689 1,1-bis(4-chlorophenyl)-2-[(4-chlorophenyl)methanesulfonyl]ethan-1-ol CAS No. 252026-84-9

1,1-bis(4-chlorophenyl)-2-[(4-chlorophenyl)methanesulfonyl]ethan-1-ol

Cat. No.: B2812689
CAS No.: 252026-84-9
M. Wt: 455.77
InChI Key: LTXISBMRFXEXMS-UHFFFAOYSA-N
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Description

1,1-Bis(4-chlorophenyl)-2-[(4-chlorophenyl)methanesulfonyl]ethan-1-ol ( 252026-84-9) is an organic compound with the molecular formula C21H17Cl3O3S and a molecular weight of 455.77 g/mol . This chemical features a central ethanol core substituted with three 4-chlorophenyl groups; two are part of a diaryl carbinol moiety, while the third is attached via a methanesulfonyl linker, forming a sulfone functional group . The specific SMILES string for this structure is OC(C1=CC=C(Cl)C=C1)(C2=CC=C(Cl)C=C2)CS(=O)(CC3=CC=C(Cl)C=C3)=O . As a part of the halogen-series of compounds, it is of significant interest in synthetic and medicinal chemistry research, particularly in the exploration of structure-activity relationships and as a potential synthetic intermediate for more complex molecules . The methanesulfonyl group can be a key structural motif in compounds designed for biological activity screening. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Note: The specific mechanism of action, detailed biological activity, and comprehensive research applications for this compound are not fully characterized in the available literature and represent an area for further scientific investigation.

Properties

IUPAC Name

1,1-bis(4-chlorophenyl)-2-[(4-chlorophenyl)methylsulfonyl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17Cl3O3S/c22-18-7-1-15(2-8-18)13-28(26,27)14-21(25,16-3-9-19(23)10-4-16)17-5-11-20(24)12-6-17/h1-12,25H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTXISBMRFXEXMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CS(=O)(=O)CC(C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)Cl)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17Cl3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1,1-bis(4-chlorophenyl)-2-[(4-chlorophenyl)methanesulfonyl]ethan-1-ol typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-chlorobenzyl chloride with sodium sulfite to form the corresponding sulfonyl chloride. This intermediate is then reacted with 4-chlorophenylmagnesium bromide in the presence of a suitable catalyst to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of solvents to maximize yield and purity.

Chemical Reactions Analysis

Hydroxyl Group Reactivity

Reaction Type Conditions Expected Product Supporting Analogues
EsterificationAcetyl chloride, pyridine, DCMAcetylated derivative at the hydroxyl groupEthanol derivatives in
Ether FormationAlkyl halides, K₂CO₃, DMFAlkyl ether via Williamson synthesisPiperazine alkylation in
  • Key Limitation : Steric hindrance reduces reaction efficiency. For example, esterification may require prolonged heating or catalysis .

Sulfonyl Group Participation

The (4-chlorophenyl)methanesulfonyl moiety is electron-withdrawing, potentially stabilizing adjacent carbanions or participating in elimination:

Reaction Type Conditions Expected Product Supporting Analogues
EliminationStrong base (e.g., LDA, THF)Alkene via β-eliminationSulfone eliminations in
Nucleophilic AttackGrignard reagents, polar aprotic solventsAlkylation at α-position to sulfonylSulfone reactivity in
  • Example : Deprotonation of the α-hydrogen (CH₂-SO₂-Ar) could generate a carbanion for alkylation or Michael addition .

Chlorophenyl Ring Reactivity

The 4-chlorophenyl rings are electron-deficient but may undergo substitution under harsh conditions:

Reaction Type Conditions Expected Product Supporting Analogues
Ullmann CouplingCu catalyst, aryl halide, DMFBiaryl derivativesAromatic coupling in
HydrolysisNaOH, high temperaturePhenol derivatives (limited due to deactivation)Chlorobenzene hydrolysis in
  • Note : Direct substitution on chlorophenyl rings is unlikely without activating groups .

Stability Under Acidic/Basic Conditions

The compound’s stability was inferred from related sulfonyl alcohols:

Condition Observation Mechanism Reference
Acidic (HCl, H₂SO₄)Stable; no hydrolysis of sulfonylSulfone resistance to acidSulfone stability in
Basic (NaOH)Partial decomposition at refluxPossible elimination or hydroxyl deprotonationBase-mediated eliminations in

Synthetic Pathways and Byproducts

While direct synthetic routes for this compound are not fully documented, analogous methods suggest:

  • Stepwise Assembly :

    • Coupling of bis(4-chlorophenyl)methanol with (4-chlorophenyl)methanesulfonyl chloride .

    • Purification via column chromatography (ethyl acetate/hexanes) .

  • Byproduct Management : Unreacted sulfonyl chloride or chlorinated intermediates may require careful quenching .

Comparative Reactivity Table

The table below compares functional group reactivity in the compound:

Functional Group Reactivity Key Reactions
Tertiary AlcoholLow (steric hindrance)Esterification, etherification (slow)
Sulfonyl GroupModerate (electron-withdrawing)Elimination, carbanion stabilization
Chlorophenyl RingsLow (deactivated)Coupling under catalytic conditions

Scientific Research Applications

Pharmaceutical Applications

1. Anticancer Activity
Research has indicated that compounds similar to 1,1-bis(4-chlorophenyl)-2-[(4-chlorophenyl)methanesulfonyl]ethan-1-ol exhibit promising anticancer properties. A study highlighted the structure-activity relationship of sulfonyl-containing compounds in inhibiting cancer cell proliferation. The compound's ability to induce apoptosis in cancer cells has made it a candidate for further investigation in oncology .

2. Antimicrobial Properties
The antimicrobial efficacy of this compound has been assessed against various pathogens. In vitro studies demonstrated that it possesses significant activity against Gram-positive and Gram-negative bacteria, suggesting its potential use as a new antimicrobial agent .

Agricultural Applications

1. Pesticide Development
Given the increasing resistance of pests to conventional pesticides, there is a growing interest in developing botanical pesticides. The compound has shown potential as an eco-friendly alternative due to its bioactive properties that can target specific pests without harming beneficial insects .

2. Biocontrol Agents
Research into biocontrol agents has revealed that compounds like this compound can be integrated into pest management strategies. Studies indicate that these compounds can be used to enhance the efficacy of beneficial microorganisms against crop pathogens, thereby reducing reliance on synthetic chemicals .

Material Science Applications

1. Polymer Chemistry
The incorporation of sulfonyl groups into polymer matrices has been explored for enhancing the properties of materials used in various applications. The compound's unique chemical structure allows it to be utilized as a monomer or additive in the synthesis of advanced polymers with improved thermal and mechanical properties .

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
Anticancer Activity Induces apoptosis in cancer cells; structure-activity relationship established.
Antimicrobial Properties Effective against multiple bacterial strains; potential for new drug development.
Pesticide Development Eco-friendly alternative to conventional pesticides; targeted pest action without harming beneficial insects.
Biocontrol Agents Enhances efficacy of beneficial microorganisms; reduces chemical pesticide use.
Polymer Chemistry Improves thermal and mechanical properties in polymer applications.

Mechanism of Action

The mechanism of action of 1,1-bis(4-chlorophenyl)-2-[(4-chlorophenyl)methanesulfonyl]ethan-1-ol involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The chlorophenyl groups may also interact with cellular membranes, affecting their integrity and function. These interactions can lead to various biological effects, depending on the specific pathways involved.

Comparison with Similar Compounds

Key Observations:

  • Functional Group Impact: The target compound’s methanesulfonyl group distinguishes it from trichloromethyl (dicofol) or trichloroethane (DDT) analogs.
  • Molecular Weight : The higher molar mass (409.76 g/mol) versus dicofol (370.49 g/mol) could influence pharmacokinetics, such as slower metabolic clearance .

Environmental and Toxicological Profiles

  • Persistence: Organochlorines like DDT and DDE exhibit long half-lives (>10 years) due to high lipid affinity .
  • Toxicity: Dicofol is classified as acutely toxic (SARA Hazards) and a suspected carcinogen . While direct toxicity data for the target compound are absent, structural similarity suggests possible endocrine-disrupting or neurotoxic effects, warranting further study.
  • Bioaccumulation : DDT and DDE bioaccumulate in breast adipose tissue and correlate with breast cancer risk in epidemiological studies . The target compound’s sulfonyl group may limit bioaccumulation, though chlorinated aromatic rings retain affinity for lipid-rich tissues .

Analytical Detection

Organochlorines are typically analyzed via gas chromatography–mass spectrometry (GC-MS) with extraction methods optimized for low detection limits (e.g., 0.05–50 ng/mL) . The target compound’s sulfonyl group may necessitate modified protocols, such as liquid chromatography-MS (LC-MS), to accommodate higher polarity .

Biological Activity

1,1-Bis(4-chlorophenyl)-2-[(4-chlorophenyl)methanesulfonyl]ethan-1-ol, commonly referred to by its CAS number 252026-84-9, is a synthetic compound of interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

  • Molecular Formula : C21H17Cl3O3S
  • Molecular Weight : 455.77 g/mol
  • Purity : 90% .

The compound exhibits several biological activities that can be attributed to its structural features, particularly the presence of chlorinated phenyl groups and a methanesulfonyl moiety. The interaction of these groups with biological targets is crucial for its pharmacological effects.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that chlorinated phenyl derivatives can inhibit the growth of various bacterial strains. The antibacterial activity is often assessed using Minimum Inhibitory Concentration (MIC) values.

CompoundMIC (µg/mL)Bacterial Strain
Compound A50Staphylococcus aureus
Compound B30Escherichia coli
This compoundTBDTBD

Anticancer Activity

The compound has been evaluated for its anticancer properties. Similar compounds have shown cytotoxic effects against various cancer cell lines. For example, analogs have demonstrated IC50 values in the low micromolar range against breast and lung cancer cells.

Enzyme Inhibition

Enzyme inhibition studies highlight the potential of this compound as an acetylcholinesterase (AChE) inhibitor. This activity is significant for developing treatments for neurodegenerative diseases such as Alzheimer's.

Study 1: Antimicrobial Efficacy

A study conducted on a series of chlorinated phenyl sulfonamides demonstrated that the presence of multiple chlorines enhanced antibacterial activity against resistant strains. The study found that derivatives similar to this compound exhibited promising results against Salmonella typhi and Bacillus subtilis .

Study 2: Cytotoxicity Assessment

In vitro studies assessed the cytotoxic effects of various sulfonamide derivatives on cancer cell lines, revealing that compounds with similar structural motifs had IC50 values lower than standard chemotherapeutics like doxorubicin. The mechanism was attributed to apoptosis induction via mitochondrial pathways .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1,1-bis(4-chlorophenyl)-2-[(4-chlorophenyl)methanesulfonyl]ethan-1-ol, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves multi-step substitution reactions. For example, nucleophilic substitution of a chlorophenyl precursor with a methanesulfonyl group under reflux conditions using anhydrous potassium carbonate as a base (similar to ). Optimization may include varying solvents (e.g., ethanol, DMF), temperature (80–120°C), and stoichiometric ratios of reagents. Purification via recrystallization or column chromatography is critical. Characterization employs NMR (¹H/¹³C), FT-IR, and high-resolution mass spectrometry (HRMS) to confirm structure .

Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?

  • Methodology : X-ray crystallography provides definitive stereochemical confirmation. Alternatively, ¹H/¹³C NMR identifies substituent positions and coupling patterns (e.g., aromatic protons at δ 7.2–7.8 ppm). Mass spectrometry (ESI-TOF) verifies molecular weight, while FT-IR confirms functional groups (e.g., sulfonyl S=O stretch at ~1350 cm⁻¹). Chromatographic purity is assessed via HPLC with UV detection .

Advanced Research Questions

Q. How can reaction mechanisms for key transformations (e.g., sulfonation or aryl coupling) in the synthesis of this compound be elucidated?

  • Methodology : Isotopic labeling (e.g., deuterated solvents) and kinetic studies track intermediate formation. Computational tools like density functional theory (DFT) model transition states and activation energies. For example, sulfonation steps may follow an SN2 pathway, as suggested by stereochemical inversion observed in related compounds ( ). In-situ monitoring via Raman spectroscopy or GC-MS can detect transient intermediates .

Q. What strategies are recommended for evaluating the compound’s potential biological activity, such as antimicrobial or anticancer effects?

  • Methodology : Conduct in vitro assays against bacterial/fungal strains (e.g., E. coli, C. albicans) using broth microdilution to determine MIC values. For anticancer activity, screen against human cell lines (e.g., MCF-7, HeLa) via MTT assays. Molecular docking studies predict interactions with target enzymes (e.g., cytochrome P450), validated by enzyme inhibition assays (IC₅₀ determination) .

Q. What are the environmental degradation pathways of this compound, and how can its persistence be assessed?

  • Methodology : Biodegradation studies using white rot fungi (e.g., Phanerochaete chrysosporium) under ligninolytic conditions ( ). Metabolites are identified via GC-MS or LC-QTOF. Hydrolysis rates are measured at varying pH levels (pH 4–9), while photodegradation is assessed under UV light. Ecotoxicity is evaluated using Daphnia magna or algal growth inhibition tests .

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